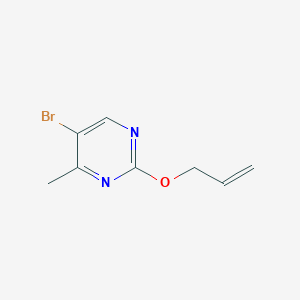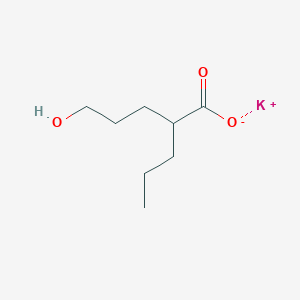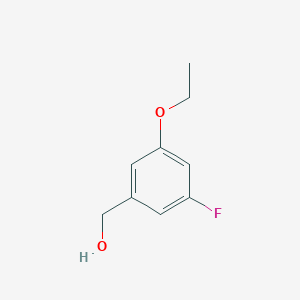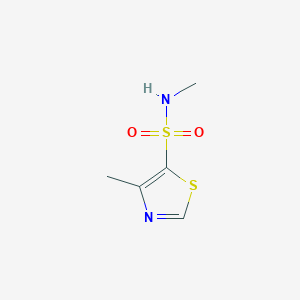
5-Brom-4-methyl-2-(Prop-2-en-1-yloxy)pyrimidin
Übersicht
Beschreibung
5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine is a chemical compound with the molecular formula C8H8BrN3O. This pyrimidine derivative has been synthesized and characterized for various biological and chemical applications.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Many pyrimidine derivatives are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
Pyrimidine derivatives can act as inhibitors or activators of their target proteins. They may bind to the active site of an enzyme, preventing its normal substrate from binding and thus inhibiting its activity .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some pyrimidine derivatives are known to inhibit DNA synthesis, which can lead to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of pyrimidine derivatives can vary widely. Factors such as the compound’s solubility, stability, and molecular size can all affect its pharmacokinetics .
Result of Action
The molecular and cellular effects of a pyrimidine derivative would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme required for cell growth, the result could be cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can all influence the action of a pyrimidine derivative. For example, the compound’s stability could be affected by temperature, while its ability to bind to its target could be influenced by the pH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine typically involves the reaction of 4-methyl-2-(prop-2-en-1-yloxy)pyrimidine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may involve the use of continuous flow reactors to enhance reaction efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Addition Reactions: The prop-2-en-1-yloxy group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(prop-2-en-1-yloxy)pyrimidine: Lacks the bromine atom, resulting in different reactivity and biological properties.
5-Bromo-2-(prop-2-en-1-yloxy)pyrimidine: Similar structure but without the methyl group, affecting its chemical behavior and applications.
Uniqueness
5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine is unique due to the presence of both the bromine atom and the prop-2-en-1-yloxy group, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-bromo-4-methyl-2-prop-2-enoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-3-4-12-8-10-5-7(9)6(2)11-8/h3,5H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKNTFXEKALGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)

![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)







![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)
